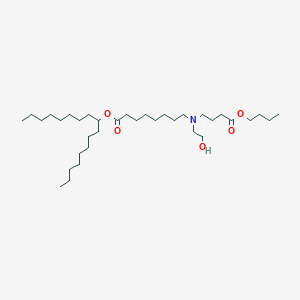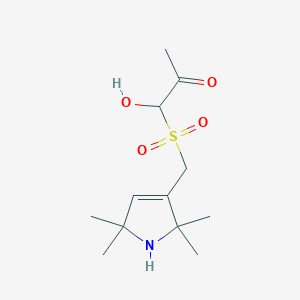
1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one is an organic compound belonging to the class of pyrrolines. Pyrrolines are five-membered unsaturated aliphatic rings containing one nitrogen atom and four carbon atoms. This compound is notable for its unique structure, which includes a sulfonyl group and a hydroxy group attached to a pyrroline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one typically involves the following steps:
Formation of the Pyrroline Ring: The pyrroline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, which can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Sulfonamides, sulfonates.
Applications De Recherche Scientifique
1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid .
- S-[(1-Hydroxy-2,2,5,5-tetramethyl-4-phenyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate .
Uniqueness
1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and hydroxy groups enable a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H21NO4S |
|---|---|
Poids moléculaire |
275.37 g/mol |
Nom IUPAC |
1-hydroxy-1-[(2,2,5,5-tetramethyl-1H-pyrrol-3-yl)methylsulfonyl]propan-2-one |
InChI |
InChI=1S/C12H21NO4S/c1-8(14)10(15)18(16,17)7-9-6-11(2,3)13-12(9,4)5/h6,10,13,15H,7H2,1-5H3 |
Clé InChI |
ZOWNKDIOTLUMQV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(O)S(=O)(=O)CC1=CC(NC1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)
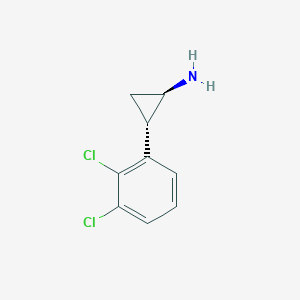


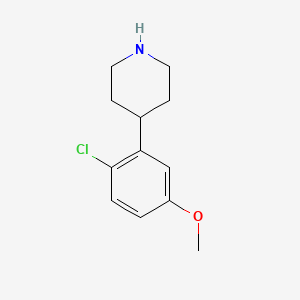
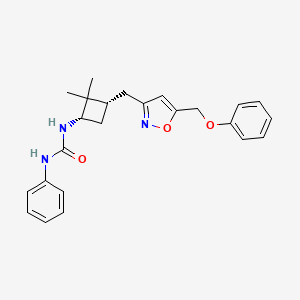
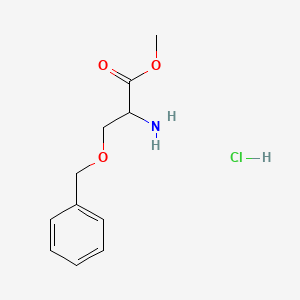
![(4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B15280456.png)
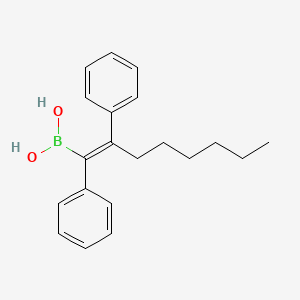



![Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B15280485.png)
